(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride involves several steps. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphane under specific conditions. The reaction typically requires a solvent such as chloroform and may involve the use of catalysts to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions and reagents for this reaction are less commonly reported.
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride can be compared with other imidazopyridine derivatives such as:
Saripidem: Another imidazopyridine derivative used as a sedative and anxiolytic drug.
Zolimidine: An antiulcer drug with a similar core structure.
These compounds share the imidazopyridine core but differ in their specific functional groups and applications, highlighting the versatility and potential of this class of compounds.
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2P.ClH/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCHXZGTSXUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.